Cas no 1805207-37-7 (3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine)

3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine is a heterocyclic compound featuring a pyridine core substituted with amino, chloro, difluoromethyl, and hydroxyl functional groups. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients with enhanced bioactivity. The presence of both electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, difluoromethyl) groups contributes to its reactivity and versatility in cross-coupling and substitution reactions. The difluoromethyl moiety may improve metabolic stability and lipophilicity in derived compounds. This compound is typically handled under controlled conditions due to its potential sensitivity. Its purity and stability are critical for reproducible results in research and industrial applications.
3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine structure
1805207-37-7 structure
商品名:3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine
CAS番号:1805207-37-7
MF:C6H5ClF2N2O
メガワット:194.566507101059
CID:4917154

3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine 化学的及び物理的性質

名前と識別子

    • 3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine
    • インチ: 1S/C6H5ClF2N2O/c7-2-1-3(10)6(12)11-4(2)5(8)9/h1,5H,10H2,(H,11,12)
    • InChIKey: GLOHPGPOUMGKOG-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C(NC=1C(F)F)=O)N

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 285
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 55.1

3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A024005113-500mg
3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine
1805207-37-7 97%
500mg
$999.60 2022-04-01
Alichem
A024005113-1g
3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine
1805207-37-7 97%
1g
$1,680.00 2022-04-01

3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine 関連文献

3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridineに関する追加情報

Introduction to 3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine (CAS No. 1805207-37-7)

3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1805207-37-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic pyridine derivative exhibits a unique structural framework that has garnered considerable attention due to its potential biological activities and synthetic utility. The presence of multiple functional groups, including an amino group, a chloro substituent, a difluoromethyl moiety, and a hydroxyl group, contributes to its complex reactivity and versatility in drug design.

The compound’s structure is characterized by a pyridine core, which is a common scaffold in many bioactive molecules. Pyridines are known for their ability to interact with biological targets such as enzymes and receptors, making them valuable in the development of therapeutic agents. The specific arrangement of substituents on the pyridine ring in 3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine influences its electronic properties and binding affinity to biological targets, which is a critical factor in drug discovery.

The amino group at the 3-position and the hydroxyl group at the 2-position are particularly noteworthy. The amino group can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets, while the hydroxyl group can serve as a proton acceptor or donor, affecting the compound’s solubility and metabolic stability. Additionally, the chloro substituent at the 5-position introduces electrophilic characteristics, making the molecule susceptible to nucleophilic substitution reactions, which are useful in further derivatization.

The difluoromethyl group at the 6-position is another key feature that contributes to the compound’s pharmacological profile. Difluoromethyl groups are frequently incorporated into drug molecules due to their ability to improve metabolic stability, lipophilicity, and binding affinity. This modification can prevent rapid degradation by enzymes and enhance the compound’s bioavailability, making it an attractive feature in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of 3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine with greater accuracy. These studies suggest that the compound may exhibit inhibitory properties against various enzymes and receptors involved in diseases such as cancer, inflammation, and infectious disorders. For instance, computational models have indicated potential interactions with kinases and other enzymes that play a role in signal transduction pathways relevant to these conditions.

In vitro studies have begun to explore the pharmacological potential of 3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine. Initial findings suggest that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Additionally, its structural features make it a promising candidate for further development into an antiviral agent. The combination of an amino group, chloro substituent, difluoromethyl group, and hydroxyl group provides multiple sites for interaction with biological targets, enhancing its potential as a lead compound for drug discovery.

The synthesis of 3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine has been optimized to ensure high yield and purity. Modern synthetic methodologies leverage transition metal catalysis and green chemistry principles to minimize waste and improve efficiency. These advancements not only facilitate large-scale production but also align with environmental sustainability goals in pharmaceutical manufacturing.

The compound’s versatility extends beyond its direct use as a therapeutic agent. It serves as a valuable intermediate in the synthesis of more complex molecules with tailored pharmacological properties. Researchers can modify specific functional groups on 3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine to develop novel derivatives with enhanced efficacy or reduced side effects. This adaptability makes it an indispensable tool in medicinal chemistry laboratories.

The future of 3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine lies in its exploration as a starting point for new drug candidates. As our understanding of disease mechanisms advances, so does our ability to design molecules that target these processes effectively. The compound’s unique structural features position it as a promising candidate for further investigation into treating various human diseases.

In conclusion,3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine (CAS No. 1805207-37-7) is a multifaceted compound with significant potential in pharmaceutical research. Its structural complexity and functional diversity make it an attractive scaffold for developing new therapeutic agents. With ongoing studies exploring its biological activities and synthetic applications,3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine continues to be a focal point in efforts to combat human diseases through innovative chemical solutions.

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